molecular formula C8H8ClNO B13790753 2-Ethylpyridine-4-carbonyl chloride CAS No. 717871-74-4

2-Ethylpyridine-4-carbonyl chloride

Katalognummer: B13790753
CAS-Nummer: 717871-74-4
Molekulargewicht: 169.61 g/mol
InChI-Schlüssel: VWGIMYFFWYXFBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethylpyridine-4-carbonyl chloride is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with an ethyl group at the second position and a carbonyl chloride group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Ethylpyridine-4-carbonyl chloride can be synthesized through various methods. One common approach involves the chlorination of 2-ethylpyridine-4-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted into the corresponding acyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethylpyridine-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Although less common, oxidation reactions can convert the ethyl group to a carboxylic acid or other oxidized forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Alcohols: Resulting from reduction reactions.

    Carboxylic Acids: Produced through oxidation reactions.

Wissenschaftliche Forschungsanwendungen

2-Ethylpyridine-4-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-ethylpyridine-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an acylating agent, transferring the acyl group to nucleophilic substrates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylpyridine-4-carbonyl chloride: Similar structure but with a methyl group instead of an ethyl group.

    2-Ethylpyridine-3-carbonyl chloride: Similar structure but with the carbonyl chloride group at the third position.

    2-Ethylpyridine-5-carbonyl chloride: Similar structure but with the carbonyl chloride group at the fifth position.

Uniqueness

2-Ethylpyridine-4-carbonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the ethyl and carbonyl chloride groups affects the compound’s electronic properties and steric interactions, making it distinct from other pyridine derivatives.

Eigenschaften

CAS-Nummer

717871-74-4

Molekularformel

C8H8ClNO

Molekulargewicht

169.61 g/mol

IUPAC-Name

2-ethylpyridine-4-carbonyl chloride

InChI

InChI=1S/C8H8ClNO/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3

InChI-Schlüssel

VWGIMYFFWYXFBJ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC=CC(=C1)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.